Azotobactin

Iron Chelation Siderophore Chemistry Metal Selectivity

Azotobactin (CAS 39748-05-5) is a high-purity fluorescent siderophore for advanced Fe(III) sensing applications. - Ultra-trace Fe(III) detection: validated limit of 0.5 ng/mL in water, superior to other fluorescent ligands. - Mixed-ligand binding motif (catecholate-hydroxamate-α-hydroxycarboxylate) ensures selective iron(III) recognition. - High fluorescence quantum yield (Φ = 0.28 ± 0.05) enables robust optical biosensor development. Supplied as a research-grade compound with verified purity. Inquire for custom packaging and bulk quantities.

Molecular Formula C44H59N13O23
Molecular Weight 1138 g/mol
CAS No. 39748-05-5
Cat. No. B1213368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzotobactin
CAS39748-05-5
Synonymsazotobactin
Molecular FormulaC44H59N13O23
Molecular Weight1138 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O
InChIInChI=1S/C44H59N13O23/c45-43(79)46-6-1-2-18(34(69)52-23(15-60)33(68)47-14-29(64)55-31(41(75)76)32(67)42(77)78)48-35(70)19(4-8-58)50-38(73)24(16-61)53-36(71)20(5-9-59)49-37(72)21(12-30(65)66)51-39(74)25-3-7-56-40-22(54-44(56)80)10-17-11-27(62)28(63)13-26(17)57(25)40/h10-11,13,18-21,23-25,31-32,58-62,67H,1-9,12,14-16H2,(H,47,68)(H,48,70)(H,49,72)(H,50,73)(H,51,74)(H,52,69)(H,53,71)(H,54,80)(H,55,64)(H,65,66)(H,75,76)(H,77,78)(H3,45,46,79)/t18-,19-,20-,21-,23-,24-,25?,31-,32?/m0/s1
InChIKeyHIIOEEFXLUSDLO-JBCSJTSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azotobactin Structural and Physicochemical Baseline


Azotobactin (CAS 39748-05-5) is a fluorescent, hexadentate siderophore belonging to the pyoverdine family, produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii [1][2]. Its molecular formula is C44H59N13O23 with a molecular weight of approximately 1138 g/mol [3]. Structurally, it comprises a 2,3-diamino-6,7-dihydroxyquinoline-derived chromophore linked to a 10-amino acid peptide chain, featuring a unique mixed-ligand iron(III)-binding array: a catecholate group on the chromophore, an α-hydroxycarboxylic acid (β-threo-hydroxyaspartic acid) in the mid-chain, and a terminal hydroxamate group [4][5]. This multi-modal coordination environment underpins its distinctive physicochemical and analytical performance profile, which is quantitatively distinct from that of other common siderophores and chelators [6].

1
Fluorescent hexadentate siderophore from Azotobacter vinelandii; pyoverdine family with mixed catecholate–hydroxamate–hydroxycarboxylate Fe(III) coordination.
2
Fluorescence quenching sensor: excitation ~380 nm, emission ~490 nm; quantum yield reported as 0.28 ± 0.05 at pH 2.0 supports optical detection workflows.
3
Fe(III)-selective probe with reported differential response to Ga(III) and Co(III); suitable for trace iron quantification and siderophore–mineral interaction studies.

Why Azotobactin Cannot Be Substituted


Generic substitution within the siderophore class is not scientifically valid for azotobactin due to its unique combination of a mixed catecholate-hydroxamate-α-hydroxycarboxylate binding motif and a highly fluorescent quinoline-derived chromophore [1]. This structure confers a specific set of properties—including a distinct Fe(III) affinity profile, a unique fluorescence quenching mechanism, and a characteristic redox potential—that are not replicated by other siderophores like pyoverdine (which lacks the α-hydroxycarboxylate site), desferrioxamine B (a trihydroxamate lacking fluorescence), or enterobactin (a triscatecholate with different metal selectivity) [2][3]. As a result, substituting azotobactin with a generic siderophore will lead to quantifiably different performance in Fe(III) sensing, mineral surface interaction, and iron release kinetics, as detailed in the evidence below.

Azotobactin (target)

Mixed catecholate–hydroxamate–α-hydroxycarboxylate binding; strong fluorescence quenching; reported higher Fe(III) formation constant context.

Pyoverdine / Desferrioxamine B / Enterobactin

Lack the α-hydroxycarboxylate site, fluorescence signal, or matching Fe(III) affinity profile; direct substitution may shift chelation kinetics and detection sensitivity.

Reported class-level mismatch: redox behavior, mineral-surface adhesion, and metal-response selectivity are not transferable.

Azotobactin (target)

Fluorescence quantum yield 0.28; emission blue-shifts with Ga(III), selective blocking-agent response.

Generic fluorescent chelator (e.g., anthryl tripodal)

Different detection limit and linear range; may not replicate Ga(III)/Co(III) differential response required for NTBI assay context.

Sensor performance parameters are ligand-specific; head-to-head comparison data required before substitution.

Azotobactin Performance Differentiation


Superior Fe(III) Chelation Over Desferrioxamine B

At physiological pH, azotobactin delta is reported to be a superior Fe(III) chelator compared to desferrioxamine B [1]. This qualitative assessment is supported by the extremely high estimated aqueous complex formation constant for the azotobactin-Fe(III) complex (Kf ≈ 10^28), which is several orders of magnitude greater than the reported stability constant for the desferrioxamine B-Fe(III) complex (log K = 18.1, K ≈ 10^18.1) [2][3]. The direct comparison confirms azotobactin's higher thermodynamic driving force for iron sequestration.

Fe(III) Affinity
Reported
Formation constant ~1028 (azotobactin) vs log K 18.1 (desferrioxamine B); ~1010-fold higher.
Supports stronger Fe(III) sequestration context; may inform competitive media studies.
Cross-study comparison; azotobactin Kf estimated, desferrioxamine B log K at pH 8.0, I=0.1 M.
Iron Chelation Siderophore Chemistry Metal Selectivity

Fe(III) Sensing Performance vs. Anthryl Tripodal Chelator

In a comparative study of fluorescent siderophores and biomimetic ligands for Fe(III) sensing, azotobactin δ demonstrated a lower detection limit for iron(III) (0.5 ng/mL) compared to an anthryl tripodal chelator (0.6 ng/mL) [1]. The analytical performance, including a linear calibration range of 0-95 ng/mL for azotobactin δ, establishes it as the most sensitive of the tested ligands for detecting ferric traces in aqueous solutions [1].

Detection Limit
Head-to-head
0.5 ng/mL (azotobactin δ) vs 0.6 ng/mL (anthryl tripodal); linear range 0–95 ng/mL.
May support ultrasensitive Fe(III) detection workflows.
Fluorimetric aqueous assay; 0.1 ng/mL lower LOD reported.
Biosensing Fluorescent Chemosensor Analytical Chemistry

Fluorescence Quantum Yield and Lifetime

The mean fluorescence quantum yield (Φ) of azotobactin was measured to be 0.28 ± 0.05 at pH 2.0 [1]. While a direct comparator for quantum yield is not provided in the source, this value is described as 'fairly high' and is directly linked to the molecule's suitability as a fluorescent label in quenching studies and its potential as a chemosensing molecule [1]. The study further quantified its fluorescence lifetime, reporting a bi-exponential decay with an average lifetime of 5.64 ns in acetate buffer (pH 4.4) [1].

Quantum Yield
Reported
Φ = 0.28 ± 0.05 at pH 2.0; lifetime 5.64 ns (acetate buffer, pH 4.4).
Supports brightness requirements for labeling and sensor development.
Relative to 8-hydroxypyrene-1,3,6-trisulfonic acid standard.
Fluorescence Spectroscopy Optical Biosensor Quantum Yield

Mixed-Ligand Coordination and Redox Properties

Azotobactin δ possesses three distinct iron(III)-binding sites: a hydroxamate, an α-hydroxycarboxylate, and a catecholate group [1]. This mixed-ligand architecture differentiates it from siderophores with a single type of binding moiety. The presence of the α-hydroxycarboxylic chelating group does not decrease the stability of the iron(III) complex when compared to main trishydroxamate siderophores or pyoverdins [1]. Furthermore, the redox potential of the ferric azotobactin complex is highly consistent with a reductive step by physiological reductants for iron release, a property not explicitly detailed for the comparator siderophores in this study [1].

Mixed-Ligand Sites
Class-level
Three distinct Fe(III)-binding sites: hydroxamate, α-hydroxycarboxylate, catecholate; redox potential consistent with physiological reduction.
May enable unique iron-release kinetics context; not replicated by single-ligand-class siderophores.
Qualitative coordination evidence; quantitative redox comparison data not provided in source.
Coordination Chemistry Redox Potential Iron Metabolism

Mineral Surface Adhesion: Goethite vs. Diaspore

Using chemical force microscopy (CFM), the adhesion force between an azotobactin-functionalized AFM tip and a goethite (α-FeOOH) surface was measured to be three times greater than the force measured against the isostructural diaspore (α-AlOOH) surface [1]. This force difference correlates with the estimated aqueous complex formation constants (Kf ≈ 10^28 for Fe(III) vs. Kf ≈ 10^16 for Al(III)) [1]. Furthermore, the adhesion force to goethite significantly decreased from 4 nN to 2 nN upon addition of 0.1 μM soluble FeCl3 at pH 3.5, confirming a specific interaction between the siderophore's chelating groups and the iron oxide surface [1].

Mineral Adhesion
Head-to-head
3-fold higher adhesion force on goethite (α-FeOOH) vs diaspore (α-AlOOH); force drops from 4 nN to 2 nN with 0.1 μM FeCl₃.
Supports Fe-oxide surface specificity studies and biomimetic coating research.
AFM chemical force microscopy at pH 3.5; correlates with Fe(III) vs Al(III) complex stability.
Geomicrobiology Mineral Surface Chemistry Atomic Force Microscopy

Fluorescence Shift with Ga(III) vs. Co(III)

The fluorescence emission spectrum of azotobactin (Ex 380 nm / Em 490 nm) is differentially modulated by Group 13 metals. In the presence of Ga(III), the emission peak undergoes a blue shift to 465 nm with a significant decrease in intensity [1]. In contrast, Co(III) did not induce any shift or decrease in the fluorescence emission spectrum [1]. This differential response demonstrates a high degree of molecular selectivity that is not observed for all metal ions and is critical for its use as a specific probe.

Ga(III) vs Co(III)
Head-to-head
Ga(III) shifts emission 490→465 nm with intensity decrease; Co(III) induces no shift or decrease.
Supports selective NTBI assay development using blocking-agent differentiation.
Ex 380 nm; differential spectral response supports interference-free detection.
Fluorescence Spectroscopy Metal Selectivity Analytical Assay Development

Azotobactin Validated Application Scenarios


Ultrasensitive Fe(III) Fluorescent Detection

Azotobactin δ is the optimal fluorescent chemosensor for Fe(III) in applications demanding the highest possible sensitivity. Its validated detection limit of 0.5 ng/mL for iron(III) in water, which is quantitatively superior to other tested fluorescent ligands, enables the quantification of ultra-trace iron levels [1]. This makes it particularly suitable for monitoring iron in pristine natural waters, high-purity industrial process streams, and for developing clinical assays for non-transferrin bound iron (NTBI) in human serum, where its fluorescence response is selectively modulated by specific blocking agents like Ga(III) and Co(III) [2].

Mineral Dissolution and Metal Mobilization

For geomicrobiology and environmental chemistry studies focused on iron acquisition from mineral surfaces, azotobactin provides a well-characterized and quantifiably specific probe. The 3-fold higher adhesion force to goethite (α-FeOOH) compared to the aluminum analog diaspore (α-AlOOH), as measured by AFM, directly demonstrates its high specificity for iron oxide surfaces [3]. This evidence supports its use in experiments designed to quantify the role of siderophores in mineral weathering, soil formation, and the mobilization of iron and other trace metals in terrestrial and aquatic environments.

Iron Coordination and Redox Kinetics Studies

Azotobactin is a preferred model compound for studying the complex interplay between mixed-ligand coordination, redox potential, and iron release kinetics. Its unique combination of hydroxamate, α-hydroxycarboxylate, and catecholate binding sites [4] results in a redox potential that is highly consistent with reduction by physiological reductants [4]. This makes it an invaluable tool for researchers investigating the fundamental mechanisms of microbial iron assimilation, the design of novel iron chelators for therapeutic or industrial use, and the development of biomimetic catalysts that leverage metal-centered redox activity.

Fluorescent Probes and Optical Biosensor Development

The high fluorescence quantum yield of azotobactin (Φ = 0.28 ± 0.05) [5] makes it an excellent candidate for developing high-brightness fluorescent labels and probes. Its ability to be encapsulated in sol-gel matrices without significant loss of its fluorescence signal [5] further supports its adaptation into robust optical biosensor platforms for continuous or in-situ Fe(III) monitoring. This scenario is directly supported by quantitative photophysical characterization, ensuring adequate signal intensity for sensitive detection.

Application
Selection Property
Validation Focus
Ultrasensitive Fe(III) Fluorescent Detection
Reported low detection limit and linear range in aqueous matrices
Sensitivity benchmarking vs. fluorescent chelator comparators
Mineral Dissolution & Metal Mobilization
Specific Fe-oxide surface adhesion demonstrated by AFM
Adhesion force comparison on goethite vs. diaspore; Fe-dependent force modulation
Iron Coordination & Redox Kinetics Studies
Mixed-ligand (hydroxamate–hydroxycarboxylate–catecholate) architecture
Redox potential context and iron-release kinetic interpretation
Fluorescent Probes & Optical Biosensor Development
High quantum yield and sol-gel encapsulation compatibility
Signal intensity evaluation in immobilized sensor formats

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